2-Bromo-6-fluorobenzoyl chloride
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Overview
Description
2-Bromo-6-fluorobenzoyl chloride: is an organic compound with the molecular formula C7H3BrClFO and a molecular weight of 237.46 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known that benzoyl chloride compounds typically react with a variety of carbonyl-containing compounds .
Mode of Action
2-Bromo-6-fluorobenzoyl chloride, like other benzoyl chlorides, is likely to undergo nucleophilic substitution reactions at the benzylic position . These reactions can be either SN1 or SN2, depending on the nature of the substrate . In an SN2 reaction, a nucleophile attacks the carbon at the same time as the leaving group (in this case, bromine) departs .
Biochemical Pathways
It is known that benzoyl chloride compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is suggested that the compound has high gi absorption and is bbb permeant .
Result of Action
It is known that benzoyl chloride compounds can react with a variety of substrates, potentially leading to a wide range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and should be stored under an inert atmosphere . Furthermore, its reactivity can be influenced by the presence of other chemicals in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-6-fluorobenzoyl chloride typically involves the chlorination of 2-Bromo-6-fluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction conditions include refluxing the mixture of 2-Bromo-6-fluorobenzoic acid and thionyl chloride in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods:
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to remove excess thionyl chloride and other by-products, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
2-Bromo-6-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Bromo-6-fluorobenzoic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions or in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are commonly used.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2-Bromo-6-fluorobenzoic Acid: Formed from
Properties
IUPAC Name |
2-bromo-6-fluorobenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOQNOOLDFFUDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649949 |
Source
|
Record name | 2-Bromo-6-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020718-20-0 |
Source
|
Record name | 2-Bromo-6-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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